REACTION_CXSMILES
|
[C:1]1([NH:7][NH2:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH3:9][O:10][C:11]([C:13]#[C:14][C:15](OC)=[O:16])=[O:12].N1C=CC=CC=1.C1(C)C=CC(S(O)(=O)=O)=CC=1.Cl>C1COCC1.CCOC(C)=O>[O:16]=[C:15]1[N:7]([C:1]2[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=2)[NH:8][C:13]([C:11]([O:10][CH3:9])=[O:12])=[CH:14]1 |f:2.3|
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)NN
|
Name
|
|
Quantity
|
0.66 g
|
Type
|
reactant
|
Smiles
|
COC(=O)C#CC(=O)OC
|
Name
|
|
Quantity
|
1.16 g
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1.C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Name
|
|
Quantity
|
7 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
67 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
CUSTOM
|
Details
|
The reaction mixture evaporated to dryness and 6 ml of DCM
|
Type
|
ADDITION
|
Details
|
added to the residue
|
Type
|
WASH
|
Details
|
The organic phase was washed with 8 ml of water
|
Type
|
EXTRACTION
|
Details
|
the combined water phases were extracted with 2×6 ml of DCM
|
Type
|
WASH
|
Details
|
The combined organic phases were once more washed with 12 ml of water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Name
|
|
Type
|
product
|
Smiles
|
O=C1C=C(NN1C1=CC=CC=C1)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.35 g | |
YIELD: CALCULATEDPERCENTYIELD | 34.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |